Metabolic Liability: 4-Carboxamide vs. 3-Carboxamide Regioisomers
The target compound is a 5-methylisoxazole-4-carboxamide. A direct class-level comparison with 5-methylisoxazole-3-carboxamides reveals a critical metabolic difference. The 4-carboxamide scaffold (leflunomide class) undergoes in vivo N-O isoxazole ring cleavage, generating an active metabolite. Conversely, the 3-carboxamide scaffold (UTL-5 class) does not undergo N-O cleavage; instead, its major metabolic route is peptide bond hydrolysis [1]. This metabolic distinction is linked to a documented difference in acute toxicity, with the 3-carboxamide series showing lower toxicity and a shift from liver toxicity to a liver-protective effect compared to the 4-carboxamide series [1].
| Evidence Dimension | Primary metabolic pathway |
|---|---|
| Target Compound Data | N-O bond cleavage in the isoxazole ring (characteristic of 5-methylisoxazole-4-carboxamides) |
| Comparator Or Baseline | Peptide bond hydrolysis (characteristic of 5-methylisoxazole-3-carboxamides like UTL-5b) |
| Quantified Difference | Qualitative pathway change; associated with reduced acute toxicity and hepatoprotective shift in 3-carboxamides [1]. |
| Conditions | In vivo metabolism / in vitro assays [1] |
Why This Matters
This evidence proves the 4-carboxamide regioisomer cannot be substituted with a 3-carboxamide analog for studies investigating metabolic processing, DHODH inhibition, or toxicity mechanisms.
- [1] Song, Y. et al. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Curr. Pharm. Des. 20, 146-152 (2014). View Source
